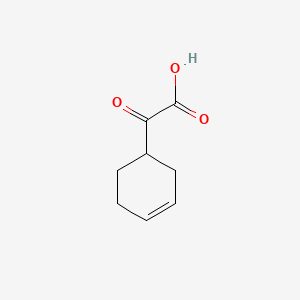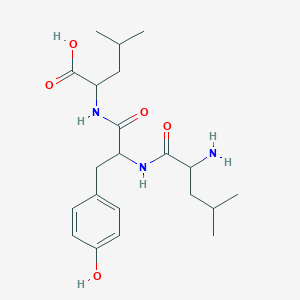
H-DL-Asp-DL-Gln-Gly-DL-Phe-DL-Asn-DL-Ser-DL-Trp-Gly-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-DL-Asp-DL-Gln-Gly-DL-Phe-DL-Asn-DL-Ser-DL-Trp-Gly-NH2 is a synthetic peptide composed of a sequence of amino acids. This compound is notable for its potential applications in various fields such as chemistry, biology, and medicine. The sequence includes both D- and L- forms of amino acids, which can influence its biological activity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Asp-DL-Gln-Gly-DL-Phe-DL-Asn-DL-Ser-DL-Trp-Gly-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the final product is of high purity.
Análisis De Reacciones Químicas
Types of Reactions
H-DL-Asp-DL-Gln-Gly-DL-Phe-DL-Asn-DL-Ser-DL-Trp-Gly-NH2: can undergo various chemical reactions, including:
Oxidation: This reaction can affect amino acids like tryptophan and methionine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various alkylating agents for modifying amino acid side chains.
Major Products Formed
The major products formed from these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of tryptophan can lead to the formation of kynurenine.
Aplicaciones Científicas De Investigación
H-DL-Asp-DL-Gln-Gly-DL-Phe-DL-Asn-DL-Ser-DL-Trp-Gly-NH2: has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications due to its stability and bioactivity. It can be used in drug development and as a diagnostic tool.
Industry: Utilized in the development of chiral separation technologies and as a standard in analytical methods.
Mecanismo De Acción
The mechanism of action of H-DL-Asp-DL-Gln-Gly-DL-Phe-DL-Asn-DL-Ser-DL-Trp-Gly-NH2 depends on its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, influencing various biological pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Gly-DL-Asp: A simpler dipeptide used in chiral separation technologies.
DL-Phe-DL-Trp: Another synthetic peptide with potential biological applications.
Uniqueness
H-DL-Asp-DL-Gln-Gly-DL-Phe-DL-Asn-DL-Ser-DL-Trp-Gly-NH2: is unique due to its specific sequence and the inclusion of both D- and L- forms of amino acids. This configuration can enhance its stability and bioactivity compared to peptides composed solely of L-amino acids.
Propiedades
Fórmula molecular |
C40H52N12O13 |
|---|---|
Peso molecular |
908.9 g/mol |
Nombre IUPAC |
3-amino-4-[[5-amino-1-[[2-[[1-[[4-amino-1-[[1-[[1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C40H52N12O13/c41-23(14-34(58)59)35(60)49-25(10-11-30(42)54)36(61)47-18-33(57)48-26(12-20-6-2-1-3-7-20)38(63)51-28(15-31(43)55)39(64)52-29(19-53)40(65)50-27(37(62)46-17-32(44)56)13-21-16-45-24-9-5-4-8-22(21)24/h1-9,16,23,25-29,45,53H,10-15,17-19,41H2,(H2,42,54)(H2,43,55)(H2,44,56)(H,46,62)(H,47,61)(H,48,57)(H,49,60)(H,50,65)(H,51,63)(H,52,64)(H,58,59) |
Clave InChI |
BNIKMODLZSECHC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



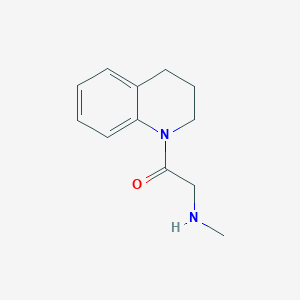
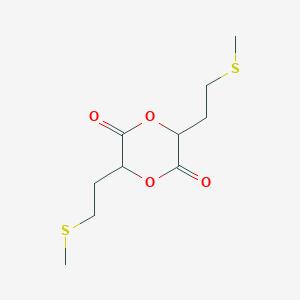
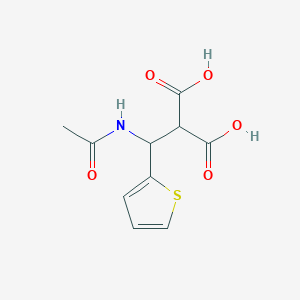
![(E)-3-(3-fluorophenyl)-1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]prop-2-en-1-one](/img/structure/B12108058.png)
![4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid](/img/structure/B12108062.png)
![4-[2-Chloro-6-(methylsulfanylmethyl)pyrimidin-4-yl]-3-methylmorpholine](/img/structure/B12108070.png)
![6-Hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B12108074.png)

![2-(2'-Fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B12108092.png)
